methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
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Overview
Description
Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest for many researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
The use of green solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in anticancer and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with similar biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16O5 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
InChI |
InChI=1S/C19H16O5/c1-12-8-15(23-11-18(21)22-2)19-14(13-6-4-3-5-7-13)10-17(20)24-16(19)9-12/h3-10H,11H2,1-2H3 |
InChI Key |
RGTHKKIPJYHCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC |
Origin of Product |
United States |
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